μ-Opioid Receptor Binding Affinity: Nalmefene HCl vs. Naloxone
Nalmefene demonstrates approximately 5-fold higher binding affinity for the μ-opioid receptor compared to naloxone. In radioligand binding assays using [³H]DAMGO in monkey brain membranes, nalmefene exhibited a Ki of 0.13 nM, whereas naloxone showed a Ki of 0.62 nM [1]. This affinity difference is corroborated by pA₂ values of 9.38 and 8.51, respectively, in functional assays using guinea pig ileum and mouse vas deferens [1].
| Evidence Dimension | μ-opioid receptor binding affinity |
|---|---|
| Target Compound Data | Ki = 0.13 nM |
| Comparator Or Baseline | Naloxone: Ki = 0.62 nM |
| Quantified Difference | ~5-fold higher affinity for nalmefene |
| Conditions | [³H]DAMGO radioligand binding in monkey brain membranes |
Why This Matters
Higher receptor affinity enables more potent competitive displacement of opioid agonists, which may reduce the required molar dose and potentially extend the effective duration of receptor occupancy for overdose reversal.
- [1] Emmerson PJ, Liu MR, Woods JH, Medzihradsky F. Binding affinity and selectivity of opioids at mu, delta and kappa receptors in monkey brain membranes. J Pharmacol Exp Ther. 1994;271(3):1630-1637. Toll L, Berzetei-Gurske IP, Polgar WE, Brandt SR, Adapa ID, Rodriguez L, et al. Standard binding and functional assays related to medications development division testing for potential cocaine and opiate narcotic treatment medications. NIDA Res Monogr. 1998;178:440-466. Cited in: Table 5, PMC6863453. View Source
